molecular formula C11H10ClNO B8694496 4-Chloro-7-methoxy-8-methylquinoline CAS No. 643039-85-4

4-Chloro-7-methoxy-8-methylquinoline

Cat. No. B8694496
Key on ui cas rn: 643039-85-4
M. Wt: 207.65 g/mol
InChI Key: IPVCTKAWTCJXKF-UHFFFAOYSA-N
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Patent
US08741926B2

Procedure details

A solution of 4-hydroxy-7-methoxy-8-methylquinoline (59, 6.4 g, 33.8 mmol) in POCl3 (17.2 g, 111.6 mmol) was heated at reflux for 1 h under nitrogen. Then, the resulting solution was cooled down to room temperature and the excess of POCl3 was evaporated under reduced pressure. The residue was partitioned between ice-cold 1N NaOH and AcOEt. The organic layer was dried (Na2SO4), and evaporated. The residue was purified by silica-gel filtration (AcOEt/CH2Cl2/Heptane, 4:4:2) to give 6.5 g (92.5%) of the target product 60 as yellow needles: m/z=208 (M+H)+.
Quantity
6.4 g
Type
reactant
Reaction Step One
Name
Quantity
17.2 g
Type
reactant
Reaction Step One
Yield
92.5%

Identifiers

REACTION_CXSMILES
O[C:2]1[C:11]2[C:6](=[C:7]([CH3:14])[C:8]([O:12][CH3:13])=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1.O=P(Cl)(Cl)[Cl:17]>>[Cl:17][C:2]1[C:11]2[C:6](=[C:7]([CH3:14])[C:8]([O:12][CH3:13])=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
OC1=CC=NC2=C(C(=CC=C12)OC)C
Name
Quantity
17.2 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h under nitrogen
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the excess of POCl3 was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ice-cold 1N NaOH and AcOEt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
FILTRATION
Type
FILTRATION
Details
The residue was purified by silica-gel filtration (AcOEt/CH2Cl2/Heptane, 4:4:2)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=NC2=C(C(=CC=C12)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 92.5%
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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